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molecular formula C21H24N2O2 B8599572 3-[2-(4-Hydroxy-4-phenylpiperidin-1-yl)ethyl]-1H-indol-5-ol CAS No. 61751-64-2

3-[2-(4-Hydroxy-4-phenylpiperidin-1-yl)ethyl]-1H-indol-5-ol

Cat. No. B8599572
M. Wt: 336.4 g/mol
InChI Key: XICRPROVDNLYGT-UHFFFAOYSA-N
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Patent
USRE028973

Procedure details

A solution of 10 g. of 5-benzyloxy-3-[2-(4-hydroxy-4-phenylpiperidinyl)ethyl]indole in 10 ml. of ethanol was shaken on the Parr apparatus at room temperature at an initial pressure of 50 p.s.i., using a 10% palladium on charcoal catalyst. After debenzylation was complete the solution was filtered and the catalyst washed thoroughly with three 100 ml. portions of hot ethanol. Concentration of the original filtrate gave 3 g. of an oil which solidified and was recrystallized from ethyl acetate-methanol to give 1.85 g. of material which melted at 150° C., resolidified and melted again at 235°-240° C. The combined alcohol washes on concentration gave 4 g. of a white solid which after recrystallization from ethyl acetate-methanol gave 3.4 g. of material which melted at 150° C., recrystallized and melted again at 235°-240° C. A nuclear magnetic resonance spectrum indicated the above solids to be solvated with methanol. A sample was dried in vacuo at 110° for 24 hours; the dried sample melted at 238°-240° C.
Name
5-benzyloxy-3-[2-(4-hydroxy-4-phenylpiperidinyl)ethyl]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[C:12]2[CH2:18][CH2:19][N:20]1[CH2:25][CH2:24][C:23]([OH:32])([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:22][CH2:21]1)C1C=CC=CC=1>[Pd].C(O)C>[OH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[C:12]2[CH2:18][CH2:19][N:20]1[CH2:21][CH2:22][C:23]([OH:32])([C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:24][CH2:25]1

Inputs

Step One
Name
5-benzyloxy-3-[2-(4-hydroxy-4-phenylpiperidinyl)ethyl]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=CNC2=CC1)CCN1CCC(CC1)(C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the catalyst washed thoroughly with three 100 ml
CUSTOM
Type
CUSTOM
Details
Concentration of the original filtrate gave 3 g
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate-methanol
CUSTOM
Type
CUSTOM
Details
to give 1.85 g
CUSTOM
Type
CUSTOM
Details
melted again at 235°-240° C
CONCENTRATION
Type
CONCENTRATION
Details
The combined alcohol washes on concentration
CUSTOM
Type
CUSTOM
Details
gave 4 g
CUSTOM
Type
CUSTOM
Details
of a white solid which after recrystallization from ethyl acetate-methanol
CUSTOM
Type
CUSTOM
Details
gave 3.4 g
CUSTOM
Type
CUSTOM
Details
of material which melted at 150° C., recrystallized
CUSTOM
Type
CUSTOM
Details
melted again at 235°-240° C
CUSTOM
Type
CUSTOM
Details
A sample was dried in vacuo at 110° for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C(=CNC2=CC1)CCN1CCC(CC1)(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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